molecular formula C12H11NO3 B1396510 4-Methoxy-6-methylquinoline-2-carboxylic acid CAS No. 1351825-79-0

4-Methoxy-6-methylquinoline-2-carboxylic acid

Cat. No.: B1396510
CAS No.: 1351825-79-0
M. Wt: 217.22 g/mol
InChI Key: YQOFMFVCMYKGKS-UHFFFAOYSA-N
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Description

4-Methoxy-6-methylquinoline-2-carboxylic acid is a substituted quinoline derivative serving as a versatile synthetic intermediate and building block in medicinal chemistry and chemical biology research. While specific biological data for this compound may be limited, its core quinoline scaffold is recognized for broad pharmacological potential. Based on closely related structures, this compound is of significant interest for developing new therapeutic agents . Similar 6-methoxy-2-arylquinoline analogues have been designed and synthesized as potent P-glycoprotein (P-gp) inhibitors, a key mechanism for overcoming multidrug resistance in cancer therapy . Furthermore, the quinoline-2-carboxylic acid (quinaldic acid) structure is a privileged scaffold in antibiotic development, particularly for constructing quinolone antibiotics whose mechanism of action involves the inhibition of bacterial DNA gyrase . Researchers can utilize this compound to explore structure-activity relationships or as a precursor for synthesizing more complex molecules for antimicrobial and anticancer applications . This product is intended for research purposes and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

4-methoxy-6-methylquinoline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-7-3-4-9-8(5-7)11(16-2)6-10(13-9)12(14)15/h3-6H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQOFMFVCMYKGKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-6-methylquinoline-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the Pfitzinger reaction, which entails the condensation of isatin with a ketone in an alkaline medium . Another method involves the treatment of pyruvic acid with substituted aniline and benzaldehyde in the presence of rare-earth metal catalysts under reflux conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of alternative reaction media, such as supercritical fluids, ionic liquids, and solvent-free methods, has been explored to enhance the efficiency and environmental sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-6-methylquinoline-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and halides. Reaction conditions vary depending on the desired product and may include different solvents, temperatures, and catalysts .

Major Products

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological and chemical properties .

Scientific Research Applications

Medicinal Chemistry

4-Methoxy-6-methylquinoline-2-carboxylic acid serves as a lead compound in the development of new pharmaceuticals targeting various diseases. Its structural features allow for modifications that can enhance its biological activity and specificity.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties , particularly against bacterial strains such as E. coli and Mycobacterium tuberculosis. A study revealed the Minimum Inhibitory Concentrations (MICs) of related compounds:

CompoundMIC (µg/mL)Target Bacteria
This compound32E. coli
7i (related structure)<16M. tuberculosis
7m (related structure)8S. aureus

These findings suggest potential for further exploration in antibacterial drug development.

Anticancer Properties

Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells, particularly through mechanisms involving P-glycoprotein inhibition . This suggests its utility in cancer treatment strategies, although more extensive research is needed to elucidate specific pathways involved.

Industrial Applications

The compound is also utilized in the production of dyes and pigments , leveraging its chemical structure to impart specific colors and properties to industrial products.

Antimicrobial Studies

A detailed investigation into the antimicrobial efficacy of quinoline derivatives demonstrated significant activity against various pathogens, reinforcing the potential of this compound as a therapeutic agent.

Anticancer Evaluation

In vitro studies have shown that this compound can significantly reduce cell viability in cancer cell lines, warranting further examination into its pharmacodynamics and potential clinical applications.

Pharmacokinetics and Toxicology

While initial pharmacokinetic profiles indicate good bioavailability, comprehensive studies on absorption, distribution, metabolism, and excretion (ADME) are necessary for a complete understanding of its therapeutic potential. Toxicological assessments highlight possible skin and eye irritation, necessitating careful handling in laboratory settings.

Mechanism of Action

The mechanism of action of 4-Methoxy-6-methylquinoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substitution Patterns

6-Methoxy-2-methylquinoline-4-carboxylic Acid (CAS: 78533-10-5)
  • Structural Relationship : Positional isomer with methoxy and methyl groups at positions 6 and 2, respectively, and carboxylic acid at position 3.
  • Molecular Formula: C₁₂H₁₁NO₃ (identical to the target compound).
4-Methoxyquinoline-2-carboxylic Acid (CAS: 15733-83-2)
  • Structural Relationship : Lacks the 6-methyl group.
  • Molecular Formula: C₁₁H₉NO₃ (vs. C₁₂H₁₁NO₃).
  • Impact : The absence of the methyl group reduces hydrophobicity and molecular weight (203.20 g/mol), which may influence pharmacokinetic properties .

Table 2: Structural and Physical Comparison

Compound Molecular Formula Molecular Weight (g/mol) Substituent Positions
4-Methoxy-6-methylquinoline-2-carboxylic acid C₁₂H₁₁NO₃ 217.23 4-OCH₃, 6-CH₃, 2-COOH
6-Methoxy-2-methylquinoline-4-carboxylic acid C₁₂H₁₁NO₃ 217.22 6-OCH₃, 2-CH₃, 4-COOH
4-Methoxyquinoline-2-carboxylic acid C₁₁H₉NO₃ 203.20 4-OCH₃, 2-COOH

Functional Group Variations

2-Methylquinoline-6-carboxylic Acid
  • Structure : Features a methyl group at position 2 and carboxylic acid at position 4.
  • Molecular Formula: C₁₁H₉NO₂.
6-Fluoro-3-methyl-2-(4-phenylphenyl)quinoline-4-carboxylic Acid
  • Structure : Contains fluorine (electron-withdrawing) and biphenyl groups.
  • Impact : Increased steric hindrance and altered electronic properties enhance binding specificity in biological targets, such as enzymes or receptors .
P-Glycoprotein Inhibition
  • 6-Methoxy-2-arylquinoline-4-carboxylic Acid Derivatives: Demonstrated potent P-glycoprotein inhibition in vitro, with IC₅₀ values < 1 µM. The aryl group at position 2 enhances hydrophobic interactions with the protein .
  • This compound: The methyl group at position 6 may reduce inhibitory potency compared to bulkier aryl substituents, highlighting the role of steric effects .
Anti-Inflammatory and Analgesic Activity
  • 4-Hydroxyquinolone-3-carboxylic Acid Derivatives: Exhibit anti-inflammatory activity via COX-2 inhibition. The carboxylic acid group is critical for binding .

Biological Activity

4-Methoxy-6-methylquinoline-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various therapeutic areas.

Chemical Structure and Properties

  • Molecular Formula : C12H11NO3
  • Molecular Weight : 201.23 g/mol
  • Functional Groups : Methoxy (-OCH₃), Methyl (-CH₃), and Carboxylic acid (-COOH) groups contribute to its reactivity and biological activity.

Biological Activities

Research indicates that this compound exhibits a variety of biological activities:

  • Antimicrobial Activity : The compound has shown potential as an antimicrobial agent, particularly against various bacterial strains.
  • Anticancer Properties : Preliminary studies suggest that it may inhibit the proliferation of cancer cells, although specific mechanisms remain to be fully elucidated.
  • Antiviral Effects : Some investigations point towards its efficacy against viral infections, warranting further exploration in virology.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, affecting pathways critical for cell survival and proliferation.
  • Receptor Modulation : It can bind to receptors, altering their activity and influencing downstream signaling pathways.

Case Studies and Experimental Data

  • Antimicrobial Studies :
    • A study conducted on various derivatives of quinoline compounds demonstrated that those with similar structural features to this compound exhibited significant antibacterial activity against Mycobacterium tuberculosis .
    • Table 1 summarizes the Minimum Inhibitory Concentrations (MICs) of related compounds against different bacterial strains.
    CompoundMIC (µg/mL)Target Bacteria
    This compound32E. coli
    7i (related structure)<16M. tuberculosis
    7m (related structure)8S. aureus
  • Anticancer Evaluation :
    • In vitro studies on human cancer cell lines have shown that derivatives of this compound can induce apoptosis in cancer cells, with varying degrees of effectiveness depending on structural modifications .
  • P-glycoprotein Inhibition :
    • Research indicates that certain analogs of quinoline compounds can inhibit P-glycoprotein (P-gp), which is crucial for drug absorption and resistance in cancer therapy . The inhibition of P-gp by these compounds could enhance the efficacy of concurrent chemotherapeutic agents.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound suggests good bioavailability, but further studies are required to fully understand its absorption, distribution, metabolism, and excretion (ADME) properties. Toxicological assessments indicate that while the compound shows promise, it may cause skin and eye irritation .

Q & A

Q. What are the common synthetic routes for preparing 4-Methoxy-6-methylquinoline-2-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The Pfitzinger reaction is a widely used method for synthesizing quinoline derivatives. For example, condensation of isatin with ketones in an alkaline medium can yield functionalized quinolines . Optimizing reaction parameters like temperature (e.g., 378 K for heterocyclization) and catalysts (e.g., AlCl₃ for cyclization) improves yields. Sodium acetate or triethylamine is often used to stabilize intermediates during acylation steps. Industrial-scale synthesis may employ continuous flow reactors for reproducibility .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key peaks should researchers expect?

  • Methodological Answer :
  • IR Spectroscopy : Look for carbonyl stretches (~1700–1730 cm⁻¹ for carboxylic acid and ketone groups) and methoxy C-O stretches (~1250 cm⁻¹) .
  • ¹H NMR : Methoxy protons resonate at δ 3.6–3.8 ppm, aromatic protons between δ 6.9–7.3 ppm, and methyl groups at δ 1.1–2.4 ppm depending on substitution .
  • MS : Molecular ion peaks (e.g., m/z 245 [M⁺] for similar derivatives) and fragmentation patterns confirm structural integrity .

Q. What are the standard protocols for evaluating its preliminary biological activity?

  • Methodological Answer :
  • Antimicrobial Assays : Disk diffusion or microdilution methods against Gram-positive/negative bacteria, with positive controls (e.g., ciprofloxacin).
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 24–72 hours, comparing IC₅₀ values to reference drugs .
  • Enzyme Inhibition : Fluorometric assays for DNA gyrase or topoisomerase IV activity .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies may arise from variations in substituent positioning or assay conditions. Strategies include:
  • Structural Confirmation : Validate compound purity via HPLC (>95%) and crystallography (e.g., X-ray for absolute configuration) .
  • Standardized Protocols : Replicate assays under identical conditions (e.g., cell passage number, serum concentration).
  • SAR Studies : Compare analogs (e.g., 6-Amino-2-methylquinoline-4-carboxylic acid vs. 4-Chloro derivatives) to isolate functional group contributions .

Q. What advanced techniques elucidate the compound’s interaction with biological targets?

  • Methodological Answer :
  • X-ray Crystallography : Resolve binding modes with enzymes (e.g., DNA gyrase) by co-crystallizing the compound-protein complex .
  • Molecular Dynamics Simulations : Predict binding affinity using docking software (e.g., AutoDock) and validate with thermodynamic parameters (ΔG, ΔH) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding stoichiometry and enthalpy changes .

Q. How do substituent modifications (e.g., methoxy vs. hydroxyl groups) affect reactivity and bioactivity?

  • Methodological Answer :
  • Electron-Withdrawing Groups (e.g., -Cl at position 4): Increase electrophilicity, enhancing nucleophilic substitution but potentially reducing solubility .
  • Methoxy Groups : Improve membrane permeability via lipophilicity, as seen in improved CNS penetration in Alzheimer’s studies .
  • Comparative Data : For example, 2-Hydroxy-6-methoxy derivatives show stronger antibacterial activity than non-hydroxylated analogs due to hydrogen bonding with bacterial enzymes .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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